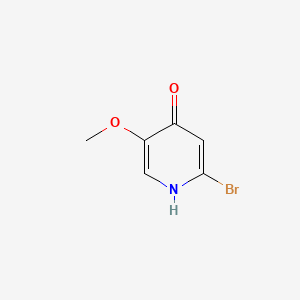

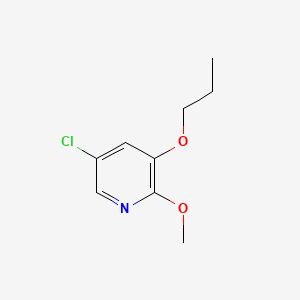

2-Bromo-5-methoxypyridin-4-OL

カタログ番号 B581024

CAS番号:

1344046-11-2

分子量: 204.023

InChIキー: CIOJXZMVRSZZAL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

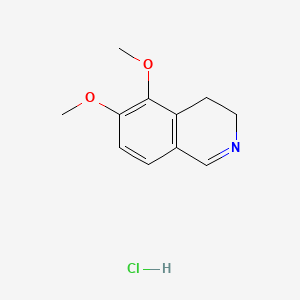

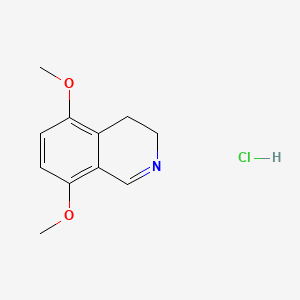

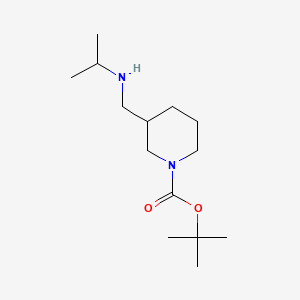

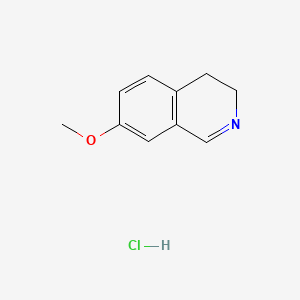

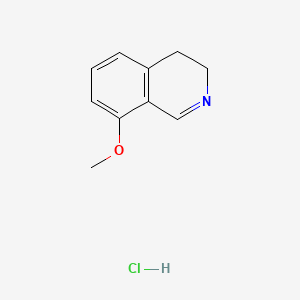

“2-Bromo-5-methoxypyridin-4-OL” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It has a CAS Number of 1344046-11-2 and a molecular weight of 204.02 . It is used as a reagent in the preparation of tetrahydroisoquinoline amides as bronchodilators .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methoxypyridin-4-OL” is represented by the linear formula C6H6BRNO2 . This indicates that the compound contains six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.科学的研究の応用

Organic Synthesis and Medicinal Chemistry

- Boronic Ester Derivatives : 2-Bromo-5-methoxypyridin-4-OL can serve as a precursor for synthesizing boronic esters. These compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Researchers use them to create diverse functionalized molecules, including pharmaceuticals and agrochemicals .

Catalysis and Cross-Coupling Reactions

- Protodeboronation Catalysts : The compound’s bromine atom can undergo protodeboronation, releasing a boronic acid equivalent. Researchers have explored its use as a catalyst in cross-coupling reactions, enabling the construction of complex organic molecules. For example, it can facilitate the coupling of aryl or heteroaryl boronic acids with other functional groups .

Biological Studies and Drug Development

- Binding Studies : Scientists investigate the interaction of 2-Bromo-5-methoxypyridin-4-OL with biomolecules, such as proteins and nucleic acids. Understanding its binding affinity and mode of interaction can guide drug design and optimization. For instance, spectroscopic studies explore its binding to serum albumin, a crucial protein in drug transport and distribution .

Anticancer and Antiproliferative Properties

- Cell Line Sensitivity : Researchers have evaluated the compound’s effects on cancer cell lines. It shows promise as an anticancer agent, particularly against cisplatin-resistant cell lines. Further studies are needed to elucidate its mechanism of action and potential as a targeted therapy .

Materials Science and Surface Modification

- Functionalization of Surfaces : 2-Bromo-5-methoxypyridin-4-OL can be used to modify surfaces, such as nanoparticles or electrode materials. Functionalized surfaces find applications in sensors, catalysis, and electronic devices. Researchers explore its role in enhancing material properties and reactivity .

Pharmaceutical Intermediates and Fine Chemicals

- Building Blocks : The compound serves as a building block for designing novel molecules. Chemists use it to create diverse chemical libraries for drug discovery. Its unique substitution pattern and reactivity make it valuable in the synthesis of fine chemicals and pharmaceutical intermediates .

特性

IUPAC Name |

2-bromo-5-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOJXZMVRSZZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700074 |

Source

|

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344046-11-2 |

Source

|

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

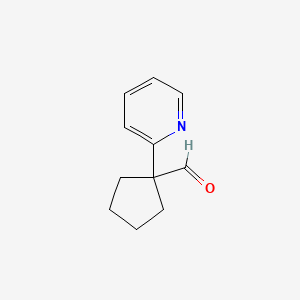

1-(Pyridin-2-yl)cyclopentanecarbaldehyde

1211594-98-7

![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)